Bergenin monohydrate

Antioxidant DPPH Assay Structure-Activity Relationship

This polyphenolic C-glycoside (CAS 108032-11-7) is validated at low µM concentrations for pancreatic β-cell protection and insulin secretion enhancement. Distinct from generic phenolic antioxidants, it demonstrates targeted MAPK/NF-κB pathway inhibition. The monohydrate crystalline form ensures superior stability for analytical standardization of Bergenia spp. extracts (validated HPLC method: LOD 1.49 mg/L, LOQ 4.53 mg/L). For pharmacokinetic studies, note that native oral bioavailability is poor; pairing with a phospholipid complex delivery system increases relative bioavailability >400%. Ideal as a starting scaffold for derivative synthesis—acetylbergenin doubles in vivo hepatoprotective potency. Procure ≥98% (HPLC) purity for batch consistency.

Molecular Formula C14H18O10
Molecular Weight 346.29 g/mol
CAS No. 108032-11-7
Cat. No. B3417520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergenin monohydrate
CAS108032-11-7
Molecular FormulaC14H18O10
Molecular Weight346.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O
InChIInChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1
InChIKeyQCWSXSAFDSGKAT-YOKSUNLASA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bergenin Monohydrate (CAS 108032-11-7) Procurement Guide: Baseline Chemistry, Sources, and Therapeutic Class


Bergenin monohydrate (CAS 108032-11-7) is a naturally occurring C-glycoside of 4-O-methyl gallic acid, classified as an isocoumarin derivative and aryl β-glycoside. It is the monohydrate crystalline form of bergenin, with a molecular formula of C₁₄H₁₆O₉·H₂O and a molecular weight of 346.29 g/mol [1]. Isolated from over 112 plant species across 34 families, most notably from the rhizomes of Bergenia species, it serves as a key bioactive marker compound in numerous traditional medicinal systems [2]. As a polyphenolic secondary metabolite, its core scaffold consists of an aromatic ring, a glucopyranose ring, and an annellated δ-lactone ring [3]. Pharmacologically, bergenin is primarily recognized for its antioxidant, anti-inflammatory, and hepatoprotective properties, forming the basis for its investigation in a wide array of therapeutic research applications, including anti-diabetic, anti-arthritic, and neuroprotective studies [2].

Bergenin Monohydrate (CAS 108032-11-7) Procurement Rationale: Why In-Class Compounds Cannot Be Interchanged


Selecting bergenin monohydrate over its in-class analogs or derivatives is not a matter of simple substitution; it requires a precise understanding of distinct structure-activity relationships and pharmacokinetic behavior. While compounds like arbutin, gallic acid, and various bergenin derivatives (e.g., norbergenin, acetylbergenin) share plant origins or phenolic characteristics, their quantitative performance in key biological assays diverges significantly [1]. For instance, bergenin itself is a poor direct radical scavenger compared to its 11-O-galloyl derivative [2], yet it demonstrates unique efficacy in cellular models of β-cell protection and specific anti-inflammatory pathways [3]. Furthermore, the free compound exhibits notoriously poor oral bioavailability, a critical limitation that has spurred the development of advanced delivery systems like phospholipid complexes, which can increase relative bioavailability by over 400% [4]. Therefore, a scientific or industrial user must evaluate procurement based on the specific quantitative evidence for bergenin monohydrate against the relevant comparator for their intended application, as outlined in the evidence guide below.

Bergenin Monohydrate (CAS 108032-11-7) Comparative Evidence: Direct Head-to-Head and Cross-Study Quantitative Data


Antioxidant Potency of Bergenin vs. 11-O-Galloylbergenin in DPPH and Reducing Power Assays

In direct head-to-head comparisons, the natural derivative 11-O-galloylbergenin demonstrates markedly superior in vitro antioxidant activity compared to bergenin, which was found to be almost inactive [1]. This differentiation is quantified by EC50 values in the DPPH radical scavenging assay and reducing power assay. The addition of a galloyl moiety at the 11-O position is the key structural determinant for this enhanced activity [2].

Antioxidant DPPH Assay Structure-Activity Relationship

Urease Inhibitory Activity of Bergenin vs. p-Hydroxybenzoyl Bergenin and 11-O-Galloylbergenin

A comparative study evaluated the urease inhibitory potential of bergenin (1), p-hydroxybenzoyl bergenin (2), and 11-O-galloylbergenin (3). All three compounds showed moderate to significant inhibition, with potency increasing according to the degree of substitution [1]. The IC50 values establish a clear potency gradient that informs the selection of the appropriate compound for anti-ulcer or related research.

Urease Inhibition Anti-ulcer Structure-Activity Relationship

Hepatoprotective Efficacy of Bergenin vs. Lipophilic Derivative Acetylbergenin in a Rat Model of CCl4-Induced Hepatotoxicity

In a rat model of carbon tetrachloride (CCl4)-induced liver damage, the hepatoprotective effects of bergenin and its lipophilic derivative, acetylbergenin, were compared [1]. The study found that acetylbergenin was more potent on a mg/kg basis. A 50 mg/kg dose of acetylbergenin produced a hepatoprotective effect comparable to a 100 mg/kg dose of bergenin [1]. This indicates that increasing lipophilicity through acetylation enhances in vivo hepatoprotective activity.

Hepatoprotection In Vivo Efficacy Lipophilicity

Oral Bioavailability Enhancement via Bergenin-Phospholipid Complex (BPC) Compared to Free Bergenin

A major limitation of bergenin is its poor oral bioavailability. A bergenin-phospholipid complex (BPC) was developed to address this issue, and its pharmacokinetic profile was directly compared to that of free bergenin in rats [1]. The BPC formulation resulted in a significant increase in key pharmacokinetic parameters, most notably a 439% increase in relative bioavailability [1]. This demonstrates that formulation strategy is critical for achieving effective systemic exposure.

Pharmacokinetics Bioavailability Drug Delivery

Cellular Protection in Pancreatic Beta-Cells: Potency of Bergenin Monohydrate in Functional Assays

In a specific cellular model relevant to diabetes research, bergenin monohydrate demonstrated quantifiable protective effects on INS-1E rat pancreatic beta-cells challenged with pro-inflammatory cytokines [1]. The compound's efficacy was measured across multiple functional endpoints, establishing a potency profile (EC50/IC50) in the low micromolar range. This data provides a quantitative benchmark for bergenin's activity in a complex cellular system, distinct from simple cell-free antioxidant assays.

Anti-diabetic Beta-cell Protection Apoptosis

Validated HPLC Analytical Method for Quantification of Bergenin Monohydrate in Plant Extracts

A validated High Performance Liquid Chromatography (HPLC) method has been established for the quantification of bergenin in Mallotus japonicus bark extracts [1]. The method demonstrates excellent linearity, precision, and accuracy, providing a robust analytical tool for quality control and standardization of bergenin-containing materials. The limits of detection and quantification are well-defined, enabling reliable measurement across a range of concentrations [1].

Analytical Chemistry Quality Control HPLC

Bergenin Monohydrate (CAS 108032-11-7): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Studies of Diabetes and Beta-Cell Dysfunction

This scenario is supported by evidence that bergenin monohydrate protects pancreatic beta-cells and enhances insulin secretion at low micromolar concentrations [1]. Researchers investigating the pathophysiology of diabetes or screening for compounds that preserve beta-cell function should consider bergenin. However, due to its poor oral bioavailability, studies must be designed to account for this limitation, potentially by using advanced formulations like a phospholipid complex, which can increase systemic exposure by over 400% [2].

Mechanistic Studies of Anti-Inflammatory and Hepatoprotective Pathways

Bergenin monohydrate is an appropriate candidate for investigating anti-inflammatory mechanisms, particularly those involving the MAPK and NF-κB signaling pathways [3]. Its established, though moderate, hepatoprotective activity in vivo [4] makes it a useful tool for studying liver protection pathways, especially when used as a comparator for more potent derivatives like acetylbergenin to elucidate the role of lipophilicity in target engagement [4].

Quality Control and Standardization of Bergenia-Containing Botanicals and Formulations

Bergenin monohydrate serves as a primary analytical marker for the standardization of extracts from Bergenia species and related plants [5]. A validated HPLC method with established LOD (1.49 mg/L) and LOQ (4.53 mg/L) is available for accurate quantification [6]. Procurement of a high-purity bergenin monohydrate standard is essential for industrial quality control laboratories and research groups developing or analyzing herbal products to ensure batch-to-batch consistency.

Synthesis and Structure-Activity Relationship (SAR) Studies of Bergenin Derivatives

Bergenin monohydrate is a critical starting material or reference compound for synthesizing and evaluating derivatives with enhanced properties. Evidence shows that modifications like acetylation can double in vivo hepatoprotective potency [4], and the addition of a galloyl moiety can confer potent antioxidant and urease inhibitory activity that is absent in the parent compound [7]. This scenario is ideal for medicinal chemistry groups focused on optimizing the bergenin scaffold for specific therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bergenin monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.